Benzyl 5-oxohexanoate
Description
Significance of γ-Keto Ester Motifs as Versatile Building Blocks
The γ-keto ester moiety is a highly valuable structural unit in organic synthesis, serving as a versatile precursor for a wide array of more complex molecules. tandfonline.com These compounds, characterized by a ketone functional group at the γ-position relative to an ester, are key intermediates in the synthesis of 1,4-dicarbonyl compounds, which are themselves foundational for constructing various cyclic systems and natural products. tandfonline.comacs.org
The synthetic utility of γ-keto esters stems from the presence of two distinct reactive sites: the ketone and the ester functionalities. This allows for selective chemical transformations, making them powerful building blocks. For instance, they are instrumental in the synthesis of bioactive molecules, including pharmaceuticals and natural products like the antibiotic macrolides pyrenophorins and vermiculin. acs.org
Several synthetic routes have been developed to access γ-keto esters, reflecting their importance in the field. Notable methods include:
Homologation of β-keto esters : This involves the insertion of a single carbon between the two carbonyl groups of a β-keto ester derivative. orgsyn.org
Hydration of alkynoates : A direct, one-step synthesis of γ-keto esters can be achieved through the gold(III)-catalyzed hydration of 3-alkynoates. acs.org This method is known for its high regioselectivity and mild reaction conditions. acs.org
Conjugate Addition Reactions : The conjugate addition of nitroalkanes to α,β-unsaturated esters provides a one-pot synthesis of γ-keto esters. organic-chemistry.org
Grubbs Cross-Metathesis : A scalable route to γ-keto-α,β-unsaturated esters, which can be subsequently converted to γ-keto esters, involves the cross-metathesis of allylic alcohols with acrylates, followed by oxidation. acs.org
The development of these varied synthetic strategies underscores the central role of γ-keto esters as synthons in constructing complex molecular architectures. tandfonline.comresearchgate.net
Role of Benzyl (B1604629) Esters as Key Protecting Groups and Advanced Synthetic Intermediates
Benzyl esters are a cornerstone of synthetic organic chemistry, primarily utilized for the protection of carboxylic acid functional groups. weebly.comwikipedia.org A protecting group temporarily masks a reactive functional group to prevent it from undergoing unwanted reactions during a synthetic sequence. researchgate.net The benzyl group is particularly effective for this purpose due to its relative stability under a range of reaction conditions, including those that are basic or mildly acidic. wikipedia.orgnih.gov
The installation of a benzyl ester is typically achieved through the Fischer-Speier esterification of a carboxylic acid with benzyl alcohol, often in the presence of an acid catalyst like p-toluenesulfonic acid. nih.govresearchgate.net Modern methods have focused on replacing hazardous solvents like benzene (B151609) and carbon tetrachloride with safer alternatives such as cyclohexane. nih.govnih.gov
One of the most significant advantages of the benzyl ester as a protecting group is the mild conditions required for its removal (deprotection). It can be selectively cleaved by catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), a process that leaves many other functional groups and protecting groups intact. weebly.comlibretexts.org This orthogonality is a critical consideration in multi-step syntheses of complex molecules. nih.gov
Beyond their role as protecting groups, benzyl esters are also valuable synthetic intermediates. nih.govcaymanchem.com They are frequently employed in the synthesis of pharmaceuticals and fine chemicals. organic-chemistry.orgnih.gov For example, enantiomerically pure amino acid benzyl esters are crucial intermediates for peptide synthesis and the creation of chiral drugs. nih.govnih.gov Recent research has also demonstrated the direct transformation of benzyl esters into other functional groups like amides and anhydrides, further expanding their utility as advanced intermediates. rsc.org
Structural Classification of Benzyl 5-Oxohexanoate (B1238966) as a γ-Keto Ester
Benzyl 5-oxohexanoate is a bifunctional molecule that incorporates the structural features of both a benzyl ester and a γ-keto ester. Its chemical structure consists of a hexanoate (B1226103) backbone with a ketone group located at the C-5 position and a benzyl ester at the C-1 position.
γ-Keto Ester : The term "γ-keto" specifies the relative positions of the two carbonyl groups. In the hexanoate chain (a six-carbon chain including the carboxyl carbon), the ester carbonyl is at C-1. The ketone group is at C-5. Counting from the ester carbonyl (C-1), the adjacent carbons are designated α (C-2), β (C-3), and γ (C-4). The substituent at C-5 is therefore on the carbon gamma to the C-2 alpha-carbon of the ester, but more standard nomenclature, deriving from the parent acid (5-oxohexanoic acid), places the ketone at the gamma position relative to the carboxylic acid's alpha-carbon. 5-Oxohexanoic acid is also known as 4-acetylbutyric acid. lookchem.com This 1,5-dicarbonyl relationship classifies this compound as a γ-keto ester.
Benzyl Ester : The carboxylic acid functional group of the 5-oxohexanoate moiety is esterified with benzyl alcohol, forming a benzyl ester. This part of the molecule provides the characteristics described in the previous section, such as stability and specific deprotection methods. weebly.comwikipedia.org
The combination of these two functional motifs in a single molecule makes this compound a potentially useful building block for chemical synthesis. For instance, the synthesis of related 5-oxohexanoate derivatives has been reported as a key step in accessing more complex structures. google.comkuleuven.be
Below is a table summarizing the key properties of this compound.
| Property | Data |
| Chemical Name | This compound |
| Molecular Formula | C₁₃H₁₆O₃ |
| CAS Number | 68017-21-0 sigmaaldrich.com |
| Structural Family | γ-Keto Ester, Benzyl Ester |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
benzyl 5-oxohexanoate |
InChI |
InChI=1S/C13H16O3/c1-11(14)6-5-9-13(15)16-10-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-10H2,1H3 |
InChI Key |
CJLCXVYSIMXASI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies for Benzyl 5 Oxohexanoate and Analogous γ Keto Esters
Direct Esterification and Transesterification Approaches to Benzyl (B1604629) 5-Oxohexanoate (B1238966)
Direct esterification and transesterification represent the most straightforward conceptual pathways to Benzyl 5-oxohexanoate, focusing on the formation of the benzyl ester bond from a pre-existing 5-oxohexanoic acid core.
Direct Esterification involves the reaction of 5-oxohexanoic acid with benzyl alcohol, typically in the presence of an acid catalyst to activate the carboxylic acid and a mechanism for water removal to drive the equilibrium towards the product. While a broadly applicable method for ester synthesis, specific catalysts can be employed to improve efficiency. For instance, niobium(V) chloride (NbCl5) has been utilized as an efficient reagent for the direct esterification of various carboxylic acids with benzyl alcohol under solvent-free conditions researchgate.net.
Transesterification offers an alternative route, starting from a more readily available ester of 5-oxohexanoic acid, such as the methyl or ethyl ester. This process involves reacting the starting ester with benzyl alcohol in the presence of a catalyst. This method is particularly useful when the parent carboxylic acid is sensitive or difficult to handle. The reaction is an equilibrium process that can be driven to completion by using an excess of benzyl alcohol or by removing the lower-boiling alcohol byproduct. Catalysts for transesterification can be acidic, basic, or enzymatic. For example, magnetically separable nanoparticles like nano CuFe2O4 have been shown to be efficient catalysts for the transesterification of β-ketoesters, a related class of compounds, suggesting their potential applicability to γ-keto esters researchgate.net. Lipases, such as those from Candida antarctica, are also effective catalysts for transesterification reactions involving benzyl alcohol researchgate.net. The process of transesterification is a cornerstone of industrial processes like biodiesel production, where triglycerides are converted to fatty acid alkyl esters mdpi.comyoutube.com.
| Method | Reactants | Catalyst/Reagent Example | Key Features |
| Direct Esterification | 5-Oxohexanoic acid, Benzyl alcohol | Niobium(V) chloride (NbCl5) researchgate.net | Direct conversion, requires water removal. |
| Transesterification | Methyl 5-oxohexanoate, Benzyl alcohol | Nano CuFe2O4, Lipase researchgate.netresearchgate.net | Useful for sensitive substrates, equilibrium-driven. |
Michael Addition Strategies for 5-Oxohexanoate Core Construction
Michael addition reactions are powerful tools for forming carbon-carbon bonds and are well-suited for constructing the 1,5-dicarbonyl system of the 5-oxohexanoate core.
The fundamental structure of 5-oxohexanoate can be retrosynthetically disconnected between the α and β carbons, suggesting a Michael addition between an acetone enolate (the donor) and an acrylate ester (the acceptor). This conjugate addition is a classic method for synthesizing γ-keto esters. The reaction is typically base-catalyzed, where the base deprotonates acetone to form an enolate, which then attacks the β-carbon of the acrylate. A subsequent protonation step yields the 5-oxohexanoate product.
For example, the KF/alumina-mediated Michael addition of acetyl acetone to methyl acrylate under solvent-free conditions demonstrates the feasibility of this type of transformation, yielding both single and double addition products researchgate.netsemanticscholar.org. While this example uses acetylacetone, the principle extends to the reaction of acetone with an appropriate acrylate, such as benzyl acrylate, to directly form this compound. The selectivity of the Michael addition of acetoacetates towards acrylates over methacrylates has been confirmed, highlighting the precise control possible in these reactions researchgate.netupc.edu.
An alternative Michael addition strategy involves the use of nitro olefins as Michael acceptors. The reaction between a β-keto ester and a nitroolefin, catalyzed by a chiral Lewis acid complex such as (Diamine)2Ni(II), can produce highly functionalized products with excellent stereocontrol. nih.gov The resulting nitro-containing adduct can then be converted to the corresponding ketone through a subsequent reaction, such as the Nef reaction, to yield the γ-keto ester structure.
This approach offers the advantage of introducing stereochemical complexity. By carefully selecting the β-keto ester and reaction conditions, it is possible to merge the asymmetric Michael addition with a crystallization-induced diastereomer transformation, allowing for the isolation of a single diastereomer nih.gov. Lewis acids like B(C6F5)3 and Zn(OTf)2 have also been shown to effectively catalyze Michael and oxa-Michael additions to various activated alkenes, further demonstrating the broad utility of this approach in C-C and C-O bond formation acs.orgnsf.gov.
| Strategy | Michael Donor | Michael Acceptor | Catalyst/Conditions | Product Type |
| Acetone/Acrylate Condensation | Acetone Enolate | Benzyl Acrylate | Base (e.g., NaOBn) | This compound |
| Nitro Olefin Addition | β-Keto Ester Enolate | Nitro Olefin | Lewis Acid (e.g., Ni(II) complex) nih.gov | γ-Nitro-β-keto ester (precursor to γ-keto ester) |
Homologation and Chain Extension Reactions for γ-Keto Ester Synthesis
Homologation reactions provide a sophisticated means of synthesizing γ-keto esters by inserting a carbon atom into a smaller precursor molecule, typically a β-keto ester.
A powerful one-pot method for converting β-keto esters into γ-keto esters involves a zinc carbenoid-mediated homologation. orgsyn.org This reaction, developed by Zercher and coworkers, treats an unfunctionalized β-keto ester with a Simmons-Smith type reagent, such as that generated from diethylzinc (Et2Zn) and diiodomethane (CH2I2). orgsyn.orgnih.gov
The proposed mechanism involves the initial formation of a zinc enolate from the β-keto ester. orgsyn.orgorganic-chemistry.org This enolate then reacts with the zinc carbenoid to generate a donor-acceptor cyclopropane (B1198618) intermediate. orgsyn.orgorganic-chemistry.org This cyclopropane is unstable and fragments, leading to a rearranged organometallic intermediate which, upon protonation during workup, yields the chain-extended γ-keto ester. organic-chemistry.org Labeling studies have confirmed that the carbenoid carbon is inserted regioselectively between the carbonyl carbon and the α-carbon of the original β-keto ester. orgsyn.org This methodology is notable for its efficiency and its tolerance of various substrates, including β-keto amides and phosphonates. orgsyn.orgorganic-chemistry.orgacs.org Furthermore, using substituted diiodoalkanes allows for the introduction of functionality at the β-position of the resulting γ-keto ester. organic-chemistry.org
N-acylpyrazoles serve as effective acylating agents and can be utilized in the synthesis of γ-keto esters. clockss.orgresearchgate.netcrossref.org This method provides a convenient route to β-substituted γ-keto esters. The synthesis can proceed via two main pathways. One route involves the alcoholysis of N-(4-oxoalkanoyl)pyrazoles. A more versatile route involves the Grignard replacement of the pyrazole moiety from a precursor like ethyl 4-(3,5-dimethylpyrazol-1-yl)-4-oxobutanoate. clockss.org
For instance, treating ethyl 4-(3,5-dimethylpyrazol-1-yl)-4-oxobutanoate with phenylmagnesium bromide results in the formation of ethyl 4-phenyl-4-oxobutanoate in good yield. clockss.org This demonstrates the principle of replacing the pyrazole group with an organic nucleophile from a Grignard reagent to form a ketone. By starting with an appropriate succinic acid derivative, one can construct the necessary N-acylpyrazole precursor. This method is advantageous as N-acylpyrazoles are readily converted into various acyl derivatives by the action of different nucleophiles, and the use of chiral pyrazole auxiliaries can even lead to enantioselective synthesis. clockss.orgresearchgate.net
| Homologation Method | Starting Material | Key Reagents | Intermediate | Key Transformation |
| Zinc Carbenoid | β-Keto Ester | Et2Zn, CH2I2 orgsyn.org | Donor-Acceptor Cyclopropane organic-chemistry.org | One-carbon chain extension |
| Grignard/N-Acylpyrazole | 4-(N-Pyrazolyl)-4-oxoalkanoic ester | Grignard Reagent (R-MgX) clockss.org | N/A | Replacement of pyrazole with 'R' group |
Chemoenzymatic and Biocatalytic Routes to Chiral γ-Keto Esters
The synthesis of chiral molecules is of paramount importance in chemistry, and biocatalytic methods offer a powerful tool for achieving high stereoselectivity under mild conditions. Enzymes, acting as chiral catalysts, can facilitate reactions that are often challenging to accomplish with traditional chemical methods.
The enantioselective reduction of a ketone functional group is a primary strategy for creating chiral hydroxyl compounds. In the context of 5-oxohexanoate derivatives, the reduction of the C5-keto group can yield optically active 5-hydroxyhexanoates, which are valuable chiral building blocks.
Ketoreductases are enzymes that have been successfully employed for the stereoselective synthesis of hydroxy-keto esters from their corresponding diketo precursors. beilstein-journals.org These enzymes can exhibit high regio- and diastereoselectivity, allowing for the preparation of specific stereoisomers in high enantiomeric excess. beilstein-journals.org For example, the enzymatic reduction of β,δ-diketo esters has been shown to produce various δ-hydroxy-β-keto esters and β,δ-dihydroxy esters with excellent purity. beilstein-journals.org
Beyond biocatalysis, transition metal catalysts are also effective. Ruthenium-catalyzed asymmetric reductive amination provides an efficient route to chiral γ-lactams from γ-keto esters. youtube.com This cascade reaction, involving an amination followed by cyclization, can produce enantioenriched lactams with enantioselectivities reaching up to 97% ee. youtube.com
Table 1: Examples of Enantioselective Reduction of Keto Esters
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) |
|---|---|---|---|
| Ketoreductases | β,δ-Diketo ester | δ-Hydroxy-β-keto ester | High |
Enzymes can also be used to derivatize keto esters into other functional groups, often with high stereoselectivity. Transaminases, for instance, are utilized in cascade processes to convert γ- and δ-keto esters into optically active lactams. libretexts.orgorganic-chemistry.org This one-pot, two-step strategy involves the biotransamination of the keto ester to an amino ester, which then undergoes spontaneous intramolecular cyclization. organic-chemistry.org This method has been used to obtain various γ- and δ-lactams in good to high isolated yields (70–90%) and with excellent selectivities (94–99%). libretexts.orgorganic-chemistry.org
Another important class of enzymes, lipases, can catalyze transesterification reactions. Lipase-catalyzed transesterification is a mild, often solvent-free method to produce optically active β-keto esters. For example, Candida antarctica lipase B (CALB) has been shown to be chemoselective in the acylation of various alcohols using an acyl donor β-keto ester, yielding chiral β-keto ester products in high yields (>90%).
Table 2: Enzyme-Catalyzed Derivatization of Keto Esters
| Enzyme | Reaction Type | Substrate | Product | Key Feature |
|---|---|---|---|---|
| Transaminase | Reductive Amination / Cyclization | γ-Keto ester | Optically Active γ-Lactam | High selectivity (94-99%) |
Synthetic Approaches to Substituted this compound Derivatives
Chemical synthesis provides versatile routes to modify the core structure of 5-oxohexanoate, allowing for the introduction of various substituents and the formation of different ester derivatives, including the benzyl ester.
The formation of a benzyl ester from a carboxylic acid or through transesterification is a fundamental transformation. A convenient method for preparing benzyl esters involves the use of 2-benzyloxypyridine. When a carboxylic acid is treated with 2-benzyloxypyridine and methyl triflate in the presence of an acid scavenger like triethylamine, the corresponding benzyl ester can be formed in high yield.
Alternatively, transesterification offers a direct route from a simple alkyl ester (e.g., methyl or ethyl ester) to a benzyl ester. A highly efficient, solvent-free method utilizes silica-supported boric acid as a heterogeneous catalyst. This protocol allows for the transesterification of β-keto methyl or ethyl esters with benzyl alcohol, affording the desired benzyl β-keto esters in excellent yields (87–95%). This approach is applicable to both acyclic and cyclic β-keto esters.
Table 3: Methods for Benzylation of Keto Esters
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Transesterification | Methyl/Ethyl β-keto ester, Benzyl alcohol, SiO2–H3BO3 | Solvent-free, 100 °C | 87-95% |
Structurally related oxohexanoate esters can be synthesized from elaborate precursors such as diethyl 2-acetylglutarate. This compound contains a β-keto ester moiety that can be manipulated to produce a simpler ketone. The acetoacetic ester synthesis is a classic reaction where a β-keto ester is alkylated and then subjected to hydrolysis and decarboxylation to yield a ketone.
In the case of diethyl 2-acetylglutarate, the molecule can undergo ketonic hydrolysis. This process involves saponification of the ester groups with a base, followed by acidification and heating. The resulting β-keto acid intermediate is unstable and readily undergoes decarboxylation (loss of CO2) to yield 5-oxohexanoic acid. This γ-keto acid can then be isolated and subsequently esterified, for instance with benzyl alcohol using methods described previously, to furnish the target this compound.
Chemical Transformations and Reactivity of Benzyl 5 Oxohexanoate
Reactivity Profiles of the Keto Moiety
The ketone carbonyl group is a key site of electrophilicity, making it susceptible to nucleophilic attack and a participant in various addition and condensation reactions. Its reduction or transformation is a critical step in the synthesis of numerous chiral building blocks.
The asymmetric reduction of the ketone in γ-keto esters like Benzyl (B1604629) 5-oxohexanoate (B1238966) is a powerful method for creating chiral γ-hydroxy esters and their derivatives, which are valuable synthetic intermediates. acs.orgtandfonline.com This transformation can be achieved with high enantioselectivity using both biocatalytic and chemocatalytic methods.
Alcohol dehydrogenases (ADHs) have been successfully employed for the stereodivergent synthesis of enantiopure hydroxy esters and lactones from corresponding keto esters. acs.org Depending on the specific enzyme used, such as those from Rhodococcus ruber (ADH-A) or Lactobacillus brevis (LBADH), it is possible to selectively produce either the (R) or (S) enantiomer of the resulting hydroxy ester. acs.org
Chemical catalysis, particularly using transition metals with chiral ligands, also provides an efficient route. For instance, nickel-catalyzed asymmetric hydrogenation of γ-keto esters using a Ni-(R,R)-QuinoxP* complex has been shown to produce chiral γ-hydroxy esters with excellent enantioselectivities, often up to 99.9% ee. acs.org These chiral γ-hydroxy esters can subsequently undergo spontaneous or acid-catalyzed intramolecular cyclization to yield optically active γ-lactones. acs.org
Table 1: Representative Asymmetric Reduction Methods for γ-Keto Esters
| Catalyst/Enzyme | Substrate Type | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| Ni-(R,R)-QuinoxP* | γ-Keto Ester | γ-Hydroxy Ester / γ-Lactone | Up to 99.9% | acs.org |
| ADH from Ralstonia sp. | γ-Keto Ester | Enantioenriched γ-Hydroxy Ester | High | acs.org |
| (R)-Me-CBS-oxazaborolidine | γ-Keto Ester | Chiral γ-Hydroxy Ester | High | tandfonline.com |
The carbonyl carbon of the ketone in Benzyl 5-oxohexanoate is an electrophilic center, though generally more reactive than the ester carbonyl. pearson.comstackexchange.com This is because the lone pair of electrons on the ester's oxygen atom can delocalize into the carbonyl group, reducing its partial positive charge and thus its electrophilicity. stackexchange.com
This electrophilicity allows the keto group to participate in various condensation reactions. For example, γ-keto esters can undergo tandem aldol (B89426) reactions. orgsyn.org The stability of the intermediate organometallic species generated from a β-keto ester demonstrates the controlled reactivity possible at the keto position. orgsyn.org The principles of these reactions, such as the Horner-Wittig reaction to form γ-hydroxy-α,β-unsaturated esters, are applicable to γ-keto esters as well, highlighting their utility as versatile building blocks. mdpi.org
The oxo group is pivotal in intramolecular cyclization reactions, leading to the formation of various heterocyclic structures. A common pathway involves the initial reduction of the ketone to a hydroxyl group, followed by intramolecular esterification (lactonization) to form a γ-lactone. acs.org
More complex heterocyclization reactions can also be initiated at the keto position. For instance, γ-amino-β-oxo esters, which share a similar structural motif, can be cyclized to form tetramic acids (pyrrolidine-2,4-diones), a core structure in many biologically active natural products. southampton.ac.uk The reaction of certain ketoesters with reagents like N-bromosuccinimide can lead to brominated intermediates that are precursors for further heterocyclization. mdpi.com Additionally, tandem reactions such as 1,4-conjugate addition followed by cyclization can be used with unsaturated α-oxoesters to construct heterocyclic systems like 2-hydroxypyrrolidines. acs.org
Reactivity of the Ester Moiety
The benzyl ester group in this compound primarily functions as a protecting group for the carboxylic acid. Its reactivity is centered on its cleavage (deprotection) or its conversion into other functional groups like amides or different esters.
The removal of the benzyl group is a common and crucial step in multi-step synthesis. A variety of methods exist, allowing for deprotection under different conditions to ensure compatibility with other functional groups in the molecule.
The most widely used method is palladium-catalyzed hydrogenolysis. tandfonline.comacsgcipr.org This reaction typically involves treating the benzyl ester with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst, which cleaves the benzyl-oxygen bond to yield the free carboxylic acid and toluene. acsgcipr.orgambeed.com To avoid the use of gaseous hydrogen, catalytic transfer hydrogenolysis can be employed, using hydrogen donors like tetrahydroxydiboron. researchgate.net The efficiency of hydrogenolysis can be enhanced by using a combination of Pd/C and palladium hydroxide (B78521) on carbon (Pd(OH)₂/C). tandfonline.com
Lewis acids offer an alternative, non-hydrogenation-based deprotection strategy. Tin(IV) chloride (SnCl₄), for example, has been shown to selectively cleave benzyl esters in the presence of benzyl ethers, amides, and other common protecting groups. dal.ca Other reagents, such as a combination of BCl₃ and a cation scavenger, can also achieve chemoselective debenzylation. organic-chemistry.org
Table 2: Selected Methods for Benzyl Ester Deprotection
| Reagent/Catalyst | Conditions | Selectivity/Notes | Reference |
|---|---|---|---|
| H₂, Pd/C | Hydrogen gas, palladium on carbon catalyst | Standard method; may reduce other functional groups (e.g., alkenes). | acsgcipr.orgambeed.com |
| Pd/C and Pd(OH)₂/C | Hydrogen gas, mixed catalyst system | More efficient than either catalyst alone for difficult substrates. | tandfonline.com |
| SnCl₄ | Lewis acid in an anhydrous solvent | Chemoselective; does not cleave benzyl ethers or amides. | dal.ca |
| BCl₃, Pentamethylbenzene | Lewis acid and cation scavenger, low temperature | Chemoselective for aryl benzyl ethers. | organic-chemistry.org |
The benzyl ester functionality can be directly converted into other esters or amides, bypassing the need for deprotection to the carboxylic acid followed by reactivation.
A one-pot transformation of benzyl esters into other esters, amides, or even anhydrides can be achieved using catalytic ferric(III) chloride (FeCl₃). rsc.orgresearchgate.net In this process, an agent like α,α-dichlorodiphenylmethane converts the benzyl ester into a reactive acid chloride intermediate, which then reacts in situ with an added alcohol or amine to furnish the desired product in high yield. rsc.orgresearchgate.net
Transesterification, the exchange of the benzyl alcohol moiety for another alcohol, can be catalyzed by various systems. researchgate.net While the reaction is an equilibrium process, it is an effective method for preparing different types of esters. researchgate.net Enzyme-catalyzed transesterification in aqueous media has also been demonstrated, for example, using an acyltransferase from Mycobacterium smegmatis (MsAcT) with an acyl donor like vinyl acetate. researchgate.net
Conversion to Acid Chloride Intermediates and Subsequent Derivatizations
The transformation of carboxylic acids into acid chlorides is a fundamental reaction in organic synthesis, providing a highly reactive intermediate for various subsequent derivatizations. Reagents commonly employed for this conversion include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus chlorides such as PCl₃ and PCl₅. masterorganicchemistry.comchemguide.co.uk Thionyl chloride is a particularly advantageous reagent as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, simplifying product purification. masterorganicchemistry.comyoutube.com The reaction mechanism typically involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the electrophilic center of the chlorinating agent. libretexts.org This is followed by the elimination of a leaving group and subsequent nucleophilic attack by the chloride ion. libretexts.org
While direct experimental data on the conversion of this compound's carboxylic acid precursor (5-oxohexanoic acid) to its acid chloride is not extensively detailed in the provided search results, the general principles of this transformation are well-established for carboxylic acids. The resulting 5-oxohexanoyl chloride would be a versatile intermediate.
Subsequent derivatizations of such an acid chloride could lead to a variety of functional groups. For instance, reaction with amines would yield amides, and reaction with alcohols would produce different esters. Benzoyl chloride, a similar acid chloride, is widely used in derivatization procedures for analytical purposes, such as in liquid chromatography-mass spectrometry (LC-MS) to enhance the detection of small molecules like neurochemicals and biogenic amines. nih.govnih.govresearchgate.net This highlights the broad utility of acid chlorides in chemical synthesis and analysis.
Reactivity of the α-Carbon Adjacent to the Keto Group
The α-carbon adjacent to the ketone in β-keto esters like this compound is a key site of reactivity due to the acidity of its protons. This acidity allows for the formation of a resonance-stabilized enolate ion, which is a potent nucleophile. masterorganicchemistry.com
Enolate Chemistry and Alkylation Reactions
The formation of an enolate from a β-keto ester is typically achieved by treatment with a suitable base. masterorganicchemistry.com The choice of base is crucial for controlling the regioselectivity of enolate formation in unsymmetrical ketones. researchgate.net For β-keto esters, the protons alpha to both the ketone and the ester are acidic, but the protons between the two carbonyl groups are significantly more acidic and are preferentially removed.
Once formed, the enolate can participate in a variety of carbon-carbon bond-forming reactions, with alkylation being a prominent example. mnstate.edu In these reactions, the enolate acts as a nucleophile and attacks an electrophilic alkyl halide in an Sₙ2 reaction. mnstate.edu Lithium diisopropylamide (LDA) is a strong, sterically hindered base commonly used to generate enolates for direct alkylation reactions. youtube.comyoutube.com
| Reagent | Product | Reaction Type |
| Base (e.g., LDA) | Enolate | Deprotonation |
| Alkyl Halide (R-X) | α-Alkylated β-keto ester | Sₙ2 Alkylation |
Stereoselective Manipulations at the α-Position
Achieving stereocontrol in reactions at the α-carbon of β-keto esters is a significant area of research in organic synthesis. The introduction of a new stereocenter via alkylation or other modifications requires strategies that favor the formation of one stereoisomer over others.
One approach to stereoselective alkylation involves the use of chiral auxiliaries or catalysts. While specific examples for this compound are not provided, the general principles are applicable. Another important stereoselective transformation is the reduction of the keto group. Bioreduction of β-keto esters using enzymes like alcohol dehydrogenases (ADHs) or whole-cell systems such as baker's yeast (Saccharomyces cerevisiae) can produce β-hydroxy esters with high enantioselectivity. nih.govnih.gov Genetic engineering of these biocatalysts can further enhance their stereoselectivity for specific substrates. nih.gov Asymmetric transfer hydrogenation is another powerful method for the enantioselective reduction of β-keto esters. acs.org The stereoselective alkylation of chiral β-hydroxy esters, formed from the reduction of β-keto esters, can lead to the synthesis of compounds with chiral quaternary carbon centers. documentsdelivered.com
Oxidative Transformations of the Benzyl Group
The benzyl group in this compound can undergo various oxidative transformations, primarily targeting the benzylic C-H bonds.
Benzylic C-H Oxidation Pathways
The benzylic C-H bond is relatively weak and susceptible to oxidation. masterorganicchemistry.com Various reagents and conditions can be employed to oxidize the benzylic position. Strong oxidizing agents like hot potassium permanganate (KMnO₄) can cleave the benzylic C-H bonds and oxidize the carbon to a carboxylic acid. masterorganicchemistry.com Milder and more selective methods are also available. For instance, benzylic ethers can be oxidatively cleaved to the corresponding aldehydes and alcohols using reagents like 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate. researchgate.net Hypervalent iodine reagents have also been shown to effect the oxidative transformation of benzyl ethers to benzoate esters. siu.edu Furthermore, visible-light-mediated photocatalysis offers a mild approach for the oxidative cleavage of benzyl ethers. mpg.de The selective monooxygenation of benzylic C-H bonds to form benzylic alcohols is another important transformation. nih.gov
| Oxidant/Catalyst | Product | Key Feature |
| Hot KMnO₄ | Benzoic acid | Strong, non-selective oxidation |
| 4-acetamido-TEMPO | Aldehyde/Alcohol | Mild, selective cleavage |
| Hypervalent iodine reagents | Benzoate ester | Oxidative esterification |
| Visible light/photocatalyst | Aldehyde/Alcohol | Mild, photoredox catalysis |
| Bis(methanesulfonyl) peroxide | Benzylic alcohol | Selective monooxygenation |
The oxidation of the benzyl group in this compound could potentially lead to the corresponding benzoic acid or benzaldehyde, depending on the reaction conditions, with the release of the 5-oxohexanoate moiety. This oxidative deprotection strategy is a valuable tool in organic synthesis. organic-chemistry.orgacs.org
Formation of Peroxide-Containing Structures from Ketoester Precursors
Ketoesters and related carbonyl compounds can be precursors to peroxide-containing structures. The formation of peroxides often involves the reaction of the organic substrate with oxygen or a peroxide source. louisville.edu The autoxidation of organic compounds, a slow reaction with oxygen, can lead to the formation of peroxides. osu.edu For carbonyl-containing compounds, the degradation of α-peroxyl radicals can lead to the formation of hydrogen peroxide. researchgate.net
The reaction of β-diketones with hydrogen peroxide can lead to the formation of bridged 1,2,4,5-tetraoxanes. researchgate.net While this compound is a β-keto ester and not a β-diketone, the reactivity of the carbonyl groups suggests the potential for peroxide formation under specific oxidative conditions. Furthermore, the organocatalytic asymmetric peroxidation of unsaturated β-keto esters has been explored as a route to chiral cycloperoxides, demonstrating that the β-keto ester motif can be a precursor to complex peroxide structures. nih.gov
Mechanistic Investigations of Reactions Involving Benzyl 5 Oxohexanoate
Elucidation of Reaction Pathways in γ-Keto Ester Transformations
The transformation of γ-keto esters such as Benzyl (B1604629) 5-oxohexanoate (B1238966) is a cornerstone of synthetic organic chemistry. Understanding the intricate pathways of these reactions is crucial for controlling product formation and optimizing reaction conditions.
Mechanistic Models for Zinc Carbenoid-Mediated Reactions
The reaction of β-keto esters to form γ-keto esters through zinc carbenoid-mediated chain extension has been a subject of detailed mechanistic study. The prevailing hypothesis involves the formation of a zinc enolate from the starting β-keto ester, which then reacts with the zinc carbenoid.
A key point of mechanistic debate has been the involvement of a donor-acceptor cyclopropane (B1198618) intermediate. While such an intermediate is proposed in related reactions, extensive spectroscopic analysis in zinc carbenoid-mediated homologations has failed to provide direct evidence for its existence. This has led to the consideration of an alternative mechanism that bypasses the cyclopropane intermediate.
Density Functional Theory (DFT) calculations have been instrumental in probing the energetics of two possible pathways. One pathway involves the formation of the traditionally proposed, but spectroscopically elusive, donor-acceptor cyclopropane. A second, alternative pathway has also been identified through these computational studies. The calculated transition state structures show the attack of the carbenoid carbon on either the carbon of the ester or the keto group. The intramolecular attack on the keto functionality appears to proceed in a concerted fashion to yield the chain-extended product.
The general proposed mechanism for the zinc carbenoid-mediated homologation of a β-keto ester to a γ-keto ester is as follows:
Enolate Formation: The β-keto ester is deprotonated by the zinc carbenoid (or another base in the reaction mixture) to form a zinc enolate.
Carbenoid Insertion: The zinc enolate then reacts with the zinc carbenoid.
Intermediate Formation and Rearrangement: This leads to an intermediate that rearranges to the γ-keto ester product.
This methodology allows for the introduction of substituents at the β-position of the resulting γ-keto ester by using substituted diiodoalkanes in the formation of the zinc carbenoid.
Stereo- and Regioselective Catalysis Mechanisms in Asymmetric Hydrogenation
The asymmetric hydrogenation of the keto group in γ-keto esters like Benzyl 5-oxohexanoate is a powerful method for the synthesis of chiral γ-hydroxy esters and their corresponding γ-lactones. This transformation is often achieved with high stereo- and regioselectivity through the use of chiral metal catalysts.
Ruthenium, iridium, and nickel complexes with chiral ligands are commonly employed for this purpose. The mechanism of these reactions is intricate, often involving a dynamic kinetic resolution (DKR) process. In DKR, a racemic starting material is converted into a single enantiomer of the product in high yield and enantiomeric excess. This is possible because the stereocenter of the starting material is labile and can epimerize under the reaction conditions, allowing the less reactive enantiomer to be converted to the more reactive one.
For example, in the asymmetric hydrogenation of β-aryl α-keto esters, a ruthenium catalyst can facilitate a reduction/lactonization sequence to produce trisubstituted γ-butyrolactones with three contiguous stereocenters. The high degree of diastereoselectivity is controlled by the catalyst-substrate interactions in the transition state.
The following interactive data table summarizes representative results for the asymmetric hydrogenation of γ-keto acids and esters, illustrating the high enantioselectivities achievable with different catalytic systems.
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) |
| Ni-(R,R)-QuinoxP* | γ-keto acids | Chiral γ-lactones | Up to 99.9% |
| Ir-SpiroPAP | Racemic exocyclic γ,δ-unsaturated β-ketoesters | Functionalized chiral allylic alcohols | 87 to >99% |
| Ru(II)-BINAP | β-ketoesters | β-hydroxy esters | >99% |
Mechanistic Studies of Benzyl Ester Formation and Cleavage
The benzyl ester group in this compound plays a crucial role as a protecting group for the carboxylic acid functionality. The mechanisms of its formation and cleavage are therefore of significant interest.
Formation: Benzyl esters are typically formed through Fischer esterification, where the carboxylic acid reacts with benzyl alcohol in the presence of an acid catalyst, such as sulfuric acid. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the hydroxyl group of benzyl alcohol. Subsequent proton transfers and elimination of water yield the benzyl ester.
Cleavage: The cleavage of benzyl esters is most commonly achieved by catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst on a carbon support (Pd/C) and a source of hydrogen. The mechanism involves the oxidative addition of the benzyl-oxygen bond to the palladium surface, followed by reaction with hydrogen to release the carboxylic acid and toluene. This method is valued for its mild conditions and high efficiency.
Other methods for benzyl ester cleavage include:
Acid- or base-catalyzed hydrolysis: These methods are generally less favored due to the potential for side reactions at other functional groups.
Enzymatic cleavage: Specific enzymes, such as certain lipases and esterases, can selectively hydrolyze benzyl esters under mild conditions, offering a high degree of chemoselectivity.
Insights into Tautomerization and Conformational Dynamics of Oxoester Systems
Oxoester systems, including γ-keto esters like this compound, can exist in equilibrium between their keto and enol tautomers. This keto-enol tautomerism is a fundamental process that influences the reactivity of the molecule.
The equilibrium between the keto and enol forms is typically catalyzed by either acid or base.
Acid-catalyzed tautomerization: The carbonyl oxygen is protonated, increasing the acidity of the α-hydrogens. A weak base (e.g., water) can then deprotonate the α-carbon to form the enol.
Base-catalyzed tautomerization: A base removes an α-hydrogen to form an enolate ion, which is a key reactive intermediate. Protonation of the enolate oxygen then yields the enol.
For most simple ketones and esters, the keto form is thermodynamically more stable and predominates at equilibrium. However, the enol form, even at low concentrations, is often the reactive species in reactions such as α-halogenation and aldol (B89426) additions.
The conformational dynamics of oxoester systems also play a role in their reactivity. The relative orientation of the keto and ester groups can influence the accessibility of the α-protons and the stereochemical outcome of reactions. For cyclic systems, such as keto steroids, the conformation of the ring containing the keto group has been shown to significantly affect the molecule's spectroscopic properties and reactivity. While this compound is an acyclic molecule, intramolecular interactions can still lead to preferred conformations that influence its chemical behavior.
Kinetic and Thermodynamic Analyses of Key Transformations
The rates and equilibrium positions of the reactions involving this compound are governed by their kinetic and thermodynamic parameters.
In the context of enantioselective hydrogenation of keto esters, kinetic studies have been crucial for understanding the reaction mechanism and the origin of enantioselectivity. For example, in the hydrogenation of α-keto esters over cinchona-modified platinum catalysts, kinetic analysis supports a mechanism involving the formation of a substrate-modifier complex in the liquid phase. This complex then reacts on the catalyst surface to produce the chiral product. Such studies often involve monitoring the reaction progress over time and analyzing the effect of substrate and modifier concentrations on the reaction rate and enantioselectivity.
Thermodynamic studies, often aided by computational chemistry, provide insights into the relative stabilities of reactants, intermediates, transition states, and products. For keto-enol tautomerism, calculations have shown that the keto form of simple esters is significantly more stable than the enol form. The energy difference between the tautomers determines the equilibrium constant for the process. These calculations can also predict the relative stabilities of different enol regioisomers in unsymmetrical ketones.
Advanced Analytical Characterization Techniques for Benzyl 5 Oxohexanoate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like Benzyl (B1604629) 5-oxohexanoate (B1238966). By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment of each atom, allowing for a complete structural assignment.
In the ¹H NMR spectrum of Benzyl 5-oxohexanoate, distinct signals are expected for each unique proton environment. The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.3-7.4 ppm. The two benzylic protons (Ph-CH₂-O) are chemically equivalent and would produce a singlet around δ 5.1 ppm. The protons on the hexanoate (B1226103) chain would exhibit characteristic chemical shifts and coupling patterns based on their proximity to the two carbonyl groups.
The ¹³C NMR spectrum provides complementary information, showing a single peak for each unique carbon atom. The carbon atoms of the two carbonyl groups (ester and ketone) would have characteristic downfield shifts, typically in the range of δ 173 ppm for the ester and δ 208 ppm for the ketone. The carbons of the aromatic ring would appear between δ 127-136 ppm, while the benzylic carbon and the aliphatic carbons of the hexanoate chain would be found at higher field strengths.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic C-H | ~7.3-7.4 | ~127-128 |
| Aromatic C (quaternary) | N/A | ~136 |
| Benzylic CH₂ | ~5.1 | ~66 |
| Ester C=O | N/A | ~173 |
| Ketone C=O | N/A | ~208 |
| Aliphatic CH₂ (adjacent to ester C=O) | ~2.4 | ~34 |
| Aliphatic CH₂ (adjacent to ketone C=O) | ~2.7 | ~43 |
| Aliphatic CH₂ (central) | ~1.9 | ~20 |
| Aliphatic CH₃ | ~2.1 | ~30 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the confident elucidation of its elemental composition. nih.gov For this compound (molecular formula C₁₃H₁₆O₃), HRMS can measure the mass-to-charge ratio (m/z) to a high degree of accuracy, confirming the molecular formula.
Beyond molecular formula determination, mass spectrometry provides crucial structural information through the analysis of fragmentation patterns. chemguide.co.uk When subjected to ionization in a mass spectrometer, the molecular ion of this compound becomes energetically unstable and breaks apart into smaller, characteristic fragments. libretexts.org Analyzing the m/z values of these fragment ions helps to piece together the molecular structure.
Key fragmentation pathways for this compound would include:
Alpha-cleavage: Breakage of the C-C bonds adjacent to the carbonyl groups.
McLafferty Rearrangement: A characteristic fragmentation of ketones and esters involving the transfer of a gamma-hydrogen atom.
Loss of the Benzyl Group: Cleavage of the benzylic C-O bond is common, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often a prominent peak in the mass spectra of benzyl compounds. libretexts.org
Table 2: Expected HRMS Fragments for this compound
| m/z (Mass-to-Charge Ratio) | Likely Fragment Structure | Description |
|---|---|---|
| 220 | [C₁₃H₁₆O₃]⁺ | Molecular Ion (M⁺) |
| 108 | [C₇H₈O]⁺ | Fragment corresponding to benzyl alcohol |
| 107 | [C₇H₇O]⁺ | Loss of the keto-alkyl chain |
| 91 | [C₇H₇]⁺ | Benzyl cation (tropylium ion) |
| 43 | [C₂H₃O]⁺ | Acetyl cation from cleavage at the ketone |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. chemmunity.com Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrations of their chemical bonds, such as stretching and bending. vscht.cz An IR spectrum provides a unique "fingerprint" of a molecule's functional groups.
For this compound, the IR spectrum would be dominated by strong absorptions from its two carbonyl groups. libretexts.org The ester carbonyl (C=O) stretch typically appears at a higher wavenumber than the ketone carbonyl stretch. This difference allows for the clear identification of both functional groups within the same molecule. Other key absorptions would include C-H stretches for the aromatic and aliphatic portions of the molecule and the C-O stretch of the ester group.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic Ring |
| ~3000-2850 | C-H Stretch | Aliphatic Chain |
| ~1735 | C=O Stretch | Ester |
| ~1715 | C=O Stretch | Ketone |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1250-1000 | C-O Stretch | Ester |
Chromatographic Methods for Purity Assessment and Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, both gas and liquid chromatography are indispensable for assessing purity and isolating the compound from reaction mixtures or impurities.
Gas Chromatography (GC) and Coupled Techniques (e.g., GC-MS, GC-GC-TOFMS)
Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and thermally stable compounds. nih.gov Given its molecular weight and structure, this compound is amenable to GC analysis. In GC, the sample is vaporized and separated based on its differential partitioning between a stationary phase (often a high-boiling point liquid coated on a capillary column) and a gaseous mobile phase. researchgate.net The retention time—the time it takes for the compound to travel through the column—is a characteristic property used for identification and purity assessment.
High-Performance Liquid Chromatography (HPLC) for Separation and Enantiomeric Excess Determination
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. helixchrom.com It is particularly well-suited for compounds that are not sufficiently volatile or are thermally unstable for GC. For purity assessment of this compound, a reversed-phase HPLC method, typically using a C18 column with a mobile phase such as a mixture of acetonitrile and water, would be highly effective. nih.gov
While this compound itself is an achiral molecule, certain derivatives, such as those resulting from the reduction of the ketone group to a hydroxyl group (forming Benzyl 5-hydroxyhexanoate), are chiral. The separation of enantiomers is crucial in many fields, particularly pharmaceuticals, as different enantiomers can have different biological activities. csfarmacie.cz Chiral HPLC is the predominant method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. researchgate.net This is accomplished by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. scirp.org Therefore, while not applicable to this compound itself, chiral HPLC would be an essential technique for the characterization of its potential chiral derivatives.
Theoretical and Computational Chemistry Studies of Benzyl 5 Oxohexanoate
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency in describing the electronic structure of molecules. For benzyl (B1604629) 5-oxohexanoate (B1238966), DFT calculations would be instrumental in understanding its fundamental properties. These calculations can determine the molecule's ground-state geometry, visualizing the three-dimensional arrangement of its atoms with high precision.
Furthermore, DFT provides insights into the electronic distribution within the molecule. Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
DFT calculations can also generate an electrostatic potential map, which illustrates the charge distribution across the molecule and highlights regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is invaluable for predicting how benzyl 5-oxohexanoate will interact with other reagents. For instance, the carbonyl carbons of the ketone and ester groups are expected to be electrophilic sites, while the oxygen atoms would be nucleophilic centers. Reactivity descriptors such as global and local softness, hardness, and electrophilicity indices can be derived from DFT calculations to provide a quantitative measure of reactivity at different atomic sites.
Illustrative Data Table from a Hypothetical DFT Study on this compound:
| Calculated Property | Predicted Value | Significance |
| HOMO Energy | -7.2 eV | Relates to ionization potential and electron-donating ability |
| LUMO Energy | -0.5 eV | Relates to electron affinity and electron-accepting ability |
| HOMO-LUMO Gap | 6.7 eV | Indicator of chemical reactivity and kinetic stability |
| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule |
Ab Initio Molecular Dynamics Simulations of Reaction Intermediates and Transition States
While DFT calculations provide a static picture of the molecule, ab initio molecular dynamics (AIMD) simulations offer a dynamic view of chemical processes. AIMD simulations model the motion of atoms over time by calculating the forces on them directly from electronic structure theory, without the need for empirical parameters.
For this compound, AIMD would be particularly useful for studying the mechanisms of its reactions, such as enolate formation, aldol (B89426) reactions, or hydrolysis. These simulations can trace the entire trajectory of a reaction, from reactants to products, revealing the transient structures of intermediates and the high-energy transition states that connect them. By visualizing these dynamic pathways, chemists can gain a deeper understanding of the factors that control reaction rates and selectivity. For example, an AIMD simulation could model the approach of a hydroxide (B78521) ion to the ester group, showing the formation of the tetrahedral intermediate and the subsequent departure of the benzyloxy group during hydrolysis.
Molecular Modeling and Docking Studies of Enzyme-Substrate Interactions
This compound and similar esters are often substrates for enzymes such as lipases and esterases. Molecular modeling and docking studies are computational techniques used to predict how a small molecule (ligand) like this compound binds to the active site of a protein (receptor).
Molecular docking simulations would place the this compound molecule in various orientations and conformations within the enzyme's active site and calculate a "docking score" for each pose. This score estimates the binding affinity between the substrate and the enzyme. A lower docking score typically indicates a more favorable binding interaction. These studies can identify the key amino acid residues involved in binding and catalysis. For instance, docking could reveal hydrogen bonding between the carbonyl oxygen of the ester and a serine residue in the active site of a lipase, or hydrophobic interactions between the benzyl group and nonpolar amino acids. This information is critical for understanding enzyme specificity and for designing new enzymes or inhibitors.
Hypothetical Docking Study Results for this compound with a Lipase:
| Docking Pose | Binding Energy (kcal/mol) | Key Interacting Residues |
| 1 | -7.8 | Ser105, His224, Asp187 |
| 2 | -7.2 | Phe120, Trp88 |
| 3 | -6.9 | Leu150, Ile175 |
Analysis of Stereoelectronic Effects and Conformational Preferences
The three-dimensional shape and reactivity of a molecule are significantly influenced by stereoelectronic effects, which involve the interaction of electron orbitals. For this compound, a key consideration is its conformational flexibility. The molecule has several rotatable bonds, leading to a multitude of possible conformations. Computational methods can be used to calculate the relative energies of these different conformers and identify the most stable (lowest energy) arrangements.
Calculation of Reaction Energetics and Thermodynamic Parameters
Computational chemistry provides a means to quantify the energy changes that occur during a chemical reaction. For reactions involving this compound, such as its synthesis or subsequent transformations, theoretical calculations can determine important thermodynamic parameters.
By calculating the energies of the reactants, products, and any transition states, it is possible to determine the enthalpy of reaction (ΔH), which indicates whether a reaction is exothermic or endothermic. The Gibbs free energy of reaction (ΔG) can also be calculated, which takes into account both enthalpy and entropy and is the ultimate determinant of a reaction's spontaneity under given conditions. Furthermore, the energy of the transition state can be used to calculate the activation energy (Ea), which is a key factor in determining the reaction rate. These calculations can be invaluable for optimizing reaction conditions and predicting the feasibility of a proposed synthetic route.
Synthetic Utility and Applications in Complex Molecule Synthesis
Benzyl (B1604629) 5-Oxohexanoate (B1238966) as a Versatile Synthon for γ-Lactones
The γ-keto ester functionality within Benzyl 5-oxohexanoate makes it an ideal precursor for the synthesis of γ-lactones, which are five-membered cyclic esters. These motifs are prevalent in numerous natural products and biologically active compounds. The conversion of γ-keto esters to γ-lactones is typically achieved through a reductive cyclization process. In this reaction, the ketone carbonyl at the C-5 position is selectively reduced to a hydroxyl group, which then undergoes an intramolecular cyclization by attacking the ester carbonyl, displacing the benzyl alcohol to form the stable lactone ring.
Biocatalytic methods, in particular, have emerged as a powerful tool for this transformation, offering high stereoselectivity. The reduction of the keto group can lead to the formation of a chiral center, and enzymes can control the stereochemical outcome of this reduction, leading to enantiomerically pure lactones. For instance, the reduction of γ-ketoesters can be followed by a spontaneous and irreversible cyclization to the corresponding lactones nih.gov.
A general scheme for this transformation is presented below:
Scheme 1: Reductive Cyclization of this compound to a γ-Lactone
| Reactant | Reagent/Catalyst | Product | Yield |
| γ-Keto Ester | Asymmetric Hydrogenation Catalyst (e.g., Iridium-based) | Chiral Lactone | Up to 99% |
| γ-Keto Ester | Biocatalyst (e.g., dehydrogenase) | Chiral Lactone | High |
This table represents typical yields for the asymmetric hydrogenation of γ-keto esters to chiral lactones, a reaction for which this compound is a suitable substrate.
Integration into Heterocyclic Compound Synthesis
The 1,4-dicarbonyl relationship between the ketone and the ester group (when considering the ester as a potential carboxylic acid precursor) in this compound makes it a key building block for the synthesis of various heterocyclic compounds.
This compound is a suitable precursor for the synthesis of substituted pyrroles via the Paal-Knorr synthesis. This classic reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia under acidic or neutral conditions wikipedia.orgorganic-chemistry.org. The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring wikipedia.orguomustansiriyah.edu.iq.
In the case of this compound, the two carbonyl groups are at the C-1 (ester) and C-5 (ketone) positions. The reaction with a primary amine (R-NH₂) would lead to the formation of a pyrrole with a benzyl ester group at the 2-position and a methyl group at the 5-position.
Scheme 2: Paal-Knorr Pyrrole Synthesis from this compound
Building Blocks for Peptide and Amino Acid Analogues
Preparation of Substituted Proline Derivatives
This compound serves as a versatile precursor in the synthesis of substituted proline derivatives. The inherent functionality of this δ-keto ester allows for intramolecular cyclization reactions to form the characteristic five-membered pyrrolidine ring of proline. The general synthetic strategy involves the reductive amination of the ketone functionality, followed by intramolecular cyclization.
The reaction typically proceeds by treating this compound with an amine, such as ammonia or a primary amine, in the presence of a reducing agent. This in situ formation of an imine or enamine intermediate, followed by reduction and subsequent lactamization, yields a pyroglutamate derivative. The benzyl ester group can then be selectively cleaved under mild conditions, such as hydrogenolysis, to afford the corresponding carboxylic acid.
Alternatively, the ketone can first be converted to an oxime, which is then reduced to the corresponding amine. Intramolecular cyclization of the resulting amino ester furnishes the desired proline derivative. The choice of reagents and reaction conditions can be tailored to control the stereochemistry of the newly formed chiral centers, leading to the synthesis of specific stereoisomers of substituted prolines. These methods provide a valuable route to novel proline analogues that are of significant interest in medicinal chemistry and peptide science due to their ability to induce specific conformations in peptides.
Utilization in Oxo-Ester Mediated Ligation Methodologies
In the field of peptide and protein synthesis, oxo-ester mediated ligation has emerged as a powerful tool for the chemoselective formation of amide bonds. This compound can be conceptually utilized in such methodologies, where the benzyl ester serves as a stable precursor that can be activated for ligation.
The core principle of oxo-ester mediated native chemical ligation (NCL) involves the reaction of a C-terminal peptide oxo-ester with an N-terminal cysteine residue of another peptide. This reaction proceeds through a thioester-mediated transthioesterification, followed by an intramolecular S-to-N acyl transfer to form the native amide bond.
While direct use of this compound in a standard NCL reaction is not typical, its benzyl ester functionality is of key relevance. In solid-phase peptide synthesis (SPPS), C-terminal benzyl esters are often employed as protecting groups. These can be converted on-resin to more reactive species, such as thioesters, which are then used in ligation reactions. ccspublishing.org.cn For example, a peptide with a C-terminal residue derived from a structure analogous to this compound could be synthesized. The benzyl ester provides stability during the chain assembly and can be subsequently converted to a thioester for ligation with a cysteine-containing peptide. This approach offers flexibility in the synthesis of complex peptides and proteins. ccspublishing.org.cn
Contribution to the Synthesis of Macrocyclic Peroxides and Related Oxygen-Rich Structures
The direct contribution of this compound to the synthesis of macrocyclic peroxides is not extensively documented in the scientific literature. However, the functional groups present in the molecule, namely the ketone and the ester, offer potential synthetic handles for the construction of oxygen-rich macrocyclic structures.
One hypothetical approach could involve the Baeyer-Villiger oxidation of the ketone in this compound to introduce a second ester linkage, forming a linear precursor with two ester groups. Subsequent modification of the terminal ends of this molecule to introduce peroxide-forming functionalities could pave the way for a macrocyclization reaction.
Another potential, though less direct, route could involve the conversion of the ketone to a hydroperoxide group. Organocatalytic asymmetric peroxidation of related γ,δ-unsaturated β-keto esters has been shown to produce chiral δ-peroxy-β-keto esters, which can be further cyclized to form 1,2-dioxolanes, a class of cyclic peroxides. nih.gov While this compound is a saturated keto ester, this methodology highlights the possibility of introducing a peroxide moiety at the δ-position relative to the ester, which could be a key step in the synthesis of larger macrocyclic peroxides.
It is important to note that these are plausible synthetic strategies based on the known reactivity of the functional groups in this compound and related compounds. Further research is required to establish the specific utility of this compound in the synthesis of macrocyclic peroxides.
Role in the Synthesis of Natural Product Intermediates (e.g., in polyketide-like structures)
This compound, as a δ-keto ester, represents a structural motif that can be found within or serve as a precursor to intermediates in the synthesis of various natural products, including those with polyketide-like architectures. Polyketides are a large and structurally diverse class of natural products that are biosynthesized through the iterative condensation of simple carboxylic acid derivatives. wikipedia.org The resulting poly-β-keto chains are often modified through reduction, dehydration, and cyclization to generate complex molecular scaffolds.
In the context of chemical synthesis, δ-keto esters like this compound can be valuable building blocks. They can be used in aldol (B89426) or Claisen-type condensation reactions to extend a carbon chain, mimicking the chain-extension steps in polyketide biosynthesis. The ketone and ester functionalities also allow for a variety of chemical transformations to introduce further complexity.
For example, the ketone can be selectively reduced to a hydroxyl group, which can then direct further stereoselective reactions or participate in cyclization reactions to form lactones, a common feature in many natural products. The benzyl ester can be deprotected to the corresponding carboxylic acid, which can then be coupled with other fragments or undergo intramolecular reactions.
While specific examples detailing the use of this compound as a direct intermediate in the total synthesis of a polyketide natural product are not prevalent in the literature, its structural features make it a plausible and potentially useful synthon for the construction of fragments of such complex molecules. Its utility would lie in its ability to introduce a five-carbon chain with versatile functional groups at either end.
Future Research Directions
Development of Novel, Atom-Economical, and Sustainable Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic strategies, emphasizing the need for atom economy and sustainability. Future research will likely focus on developing synthetic routes to Benzyl (B1604629) 5-oxohexanoate (B1238966) and related keto esters that minimize waste and environmental impact.
One promising avenue is the catalytic hydration of alkynes, which represents a highly atom-economical method for producing carbonyl compounds. acs.org For instance, the gold(III)-catalyzed hydration of 3-alkynoates provides a direct, one-step synthesis of γ-keto esters under mild, aqueous conditions at room temperature. acs.orgnih.govorganic-chemistry.org This approach avoids the use of toxic mercury catalysts and energy-intensive redox chemistry. acs.orgorganic-chemistry.org Future work could adapt this methodology for the large-scale, sustainable production of various γ-keto esters.
Another sustainable approach involves the direct esterification of benzylic C-H bonds. Recent advancements have shown that palladium nanoparticles on N-doped carbon can catalyze the direct esterification of alkylarenes with carboxylic acids without the need for oxidants. acs.org This method is inherently atom- and step-efficient, using readily available starting materials. acs.orgresearchgate.net Further research could optimize this for the synthesis of benzyl esters, including Benzyl 5-oxohexanoate, thereby avoiding the use of benzyl halides or alcohols. researchgate.net
| Method | Catalyst / Reagent | Key Advantages |
| Hydration of 3-Alkynoates | Gold(III) salts (e.g., NaAuCl₄·2H₂O) | High atom economy, mild conditions, avoids toxic metals. acs.orgorganic-chemistry.org |
| Direct C-H Esterification | Palladium Nanoparticles on N-doped Carbon | Uses readily available alkylarenes, no oxidant required, step-efficient. acs.org |
| Transesterification | Silica Supported Boric Acid | Environmentally friendly, recyclable catalyst, solvent-free conditions. nih.gov |
| Oxidative Esterification | Tetrabutylammonium iodide (TBAI) / TBHP | Metal-free, mild conditions, functionalization of C(sp³)–H bonds. rsc.org |
Exploration of New Reactivity Profiles and Catalytic Systems for Enhanced Selectivity
The dual functionality of γ-keto esters like this compound offers rich opportunities for selective chemical transformations. Future research will undoubtedly explore novel catalytic systems that can precisely target either the ketone or the ester group, or utilize their synergistic reactivity.
Transesterification is a key transformation, and developing selective, reusable catalysts is a major goal. rsc.org Heterogeneous catalysts, such as silica-supported boric acid, have shown high efficiency for the transesterification of β-keto esters under solvent-free conditions. nih.gov This protocol is advantageous due to its simple work-up, catalyst recyclability, and broad substrate scope, including primary, secondary, benzylic, and allylic alcohols. nih.gov Similar systems could be developed for γ-keto esters. Boron-based catalysts, in general, are attractive due to their environmental friendliness and unique Lewis acidity. nih.gov For example, 3-nitrobenzeneboronic acid has been shown to be an effective catalyst for the transesterification of various β-keto esters with a wide range of alcohols. researchgate.net
Furthermore, the development of catalysts that enable selective reactions at the C-H bonds of ketones and esters is a rapidly advancing field. scripps.edu Overcoming the traditional inertness of these functional groups to C-H activation would unlock new synthetic pathways and allow for the late-stage functionalization of complex molecules. scripps.edu
Advanced Computational Modeling for Predictive Synthesis and Mechanism Discovery
Computational chemistry is transforming organic synthesis from an empirical science to a predictive one. mit.edu For a target molecule like this compound, advanced computational modeling can accelerate the discovery of optimal synthetic routes and provide deep mechanistic insights.
Retrosynthesis Planning: Computer-Aided Synthesis Planning (CASP) tools are becoming increasingly sophisticated. chemrxiv.org By leveraging vast reaction databases and machine learning algorithms, these programs can propose novel and efficient retrosynthetic pathways. the-scientist.commdpi.com Instead of relying solely on established, human-derived rules, data-driven approaches can identify non-intuitive disconnections and suggest innovative synthetic strategies. acs.org This can significantly reduce the time and resources spent on experimental trial-and-error. the-scientist.com
Mechanism and Catalyst Design: Density Functional Theory (DFT) calculations are powerful tools for elucidating reaction mechanisms. rsc.orgrsc.org For instance, DFT studies on acid-catalyzed esterification have provided detailed pictures of transition states and intermediates, helping to resolve long-standing mechanistic debates. rsc.orgnih.gov Such calculations can be used to understand the role of different catalysts, predict their efficacy, and design new catalysts with enhanced activity and selectivity for the synthesis of specific esters. researchgate.net By modeling the interaction between substrates and catalysts, researchers can screen potential catalytic systems in silico before committing to laboratory experiments.
| Computational Tool | Application in Synthesis | Potential Impact for this compound |
| Retrosynthesis Software | Proposes synthetic pathways by deconstructing the target molecule. the-scientist.com | Identifies novel, efficient, and sustainable routes from available starting materials. |
| Machine Learning Models | Predicts reaction outcomes, yields, and optimal conditions. mit.edudigitellinc.com | Optimizes reaction parameters (temperature, solvent, catalyst) to maximize yield and purity. |
| Density Functional Theory (DFT) | Elucidates reaction mechanisms and calculates energy barriers. nih.gov | Provides a fundamental understanding of the synthesis, enabling rational design of new catalysts. |
Expanding Synthetic Applications to Emerging Molecular Architectures and Functional Materials
Keto esters are highly versatile building blocks in organic synthesis due to their multiple reactive sites. rsc.orgbeilstein-journals.org The unique 1,4-dicarbonyl relationship in γ-keto esters makes them valuable precursors for a wide range of molecular structures, particularly five-membered heterocycles like furans and pyrroles. uwindsor.ca
Future research will focus on leveraging the reactivity of this compound and its derivatives to construct novel and complex molecular architectures. For example, β,γ-unsaturated α-ketoesters have been used as versatile synthons in various asymmetric annulation reactions to create chiral cyclic compounds. nih.gov Similar strategies could be applied to derivatives of γ-keto esters.
The integration of keto ester functionalities into polymers and other materials is another promising direction. The ketone and ester groups can serve as handles for post-polymerization modification or as sites for introducing specific properties, such as biodegradability or tailored intermolecular interactions. As the demand for advanced functional materials grows, the development of synthetic routes from versatile building blocks like this compound will be of increasing importance.
Q & A
Q. What are the critical safety protocols for handling Benzyl 5-oxohexanoate in laboratory settings?
this compound requires strict adherence to safety measures due to its flammability and potential for eye irritation. Key protocols include:
- Storage : Keep in a sealed container in a well-ventilated area away from heat or ignition sources to prevent combustion .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use explosion-proof equipment when handling near flammable vapors .
- Emergency Response : In case of skin contact, rinse immediately with water for ≥15 minutes. For inhalation exposure, move to fresh air and seek medical attention if symptoms persist .
Q. Which spectroscopic methods are most effective for characterizing this compound?
Structural elucidation typically employs:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify ester, ketone, and benzyl groups.
- Infrared (IR) Spectroscopy : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1700 cm⁻¹ (ketone C=O) confirm functional groups.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight (C₁₃H₁₆O₃, MW 220.26) and fragmentation patterns .
Q. What synthetic routes are commonly used to prepare this compound?
A standard method involves:
- Esterification : Reacting 5-oxohexanoic acid with benzyl alcohol using acid catalysts (e.g., H₂SO₄) under reflux.
- Catalytic Optimization : Heterogeneous catalysts like ammonium cerium phosphate can enhance yield and reduce side reactions. Key parameters include molar ratios (acid:alcohol), catalyst loading (1–5 wt%), and reaction time (4–8 hrs) .
Advanced Research Questions
Q. How can the enantioselective reduction of this compound be optimized using biocatalysts?
The CPCR (Carbonyl Reductase) enzyme system enables enantioselective reduction of the ketone group. Optimization strategies include:
- Multiphase Bioreactors : Integrate stripping or pervaporation to remove inhibitory byproducts (e.g., 2-propanol) and maintain enzyme activity.
- Reaction Conditions : Operate at 35°C, pH 7.8, with 0.15 U/mL CPCR, 30 mM substrate, and 0.2 mM NADH cofactor. Monitor conversion via gas chromatography (GC) or HPLC .
- Kinetic Modeling : Fit time-conversion data to Michaelis-Menten or Langmuir-Hinshelwood models to predict enzyme efficiency under varying substrate concentrations .
Q. What experimental design principles are critical for studying catalytic efficiency in this compound synthesis?
- Uniform Experimental Design (UED) : Vary parameters like reaction time (4–12 hrs), temperature (60–100°C), and catalyst loading in a matrix to identify optimal conditions.
- Data Mining : Apply principal component analysis (PCA) or response surface methodology (RSM) to correlate variables (e.g., acid:alcohol ratio) with acetic acid conversion yields .
- Catalyst Characterization : Use XRD and BET surface area analysis to assess catalyst crystallinity and porosity, which influence activity .
Q. How do computational methods aid in predicting the reactivity of this compound?
- Density Functional Theory (DFT) : Calculate electron affinity (EA) and ionization energy (IE) to predict redox behavior. For benzyl derivatives, EA ≈ 0.5–1.0 eV and IE ≈ 8.5–9.0 eV .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol, DMF) to optimize solubility and reaction kinetics.
- QSPR Models : Relate molecular descriptors (e.g., logP, polar surface area) to bioavailability or degradation pathways .
Methodological Considerations
Q. How should researchers address contradictory data in kinetic studies of this compound reactions?
- Replicate Experiments : Conduct triplicate trials to confirm reproducibility.
- Error Analysis : Use statistical tools (e.g., t-tests, ANOVA) to compare datasets and identify outliers.
- Mechanistic Probes : Employ isotopic labeling (e.g., ¹⁸O in ketone groups) or in-situ IR to track intermediate formation and validate proposed pathways .
Q. What ethical standards apply when publishing research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
